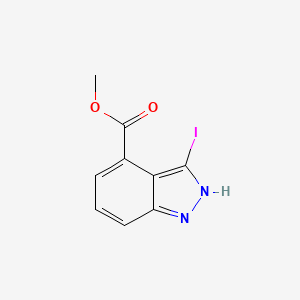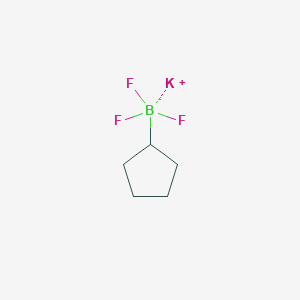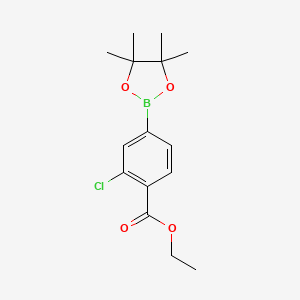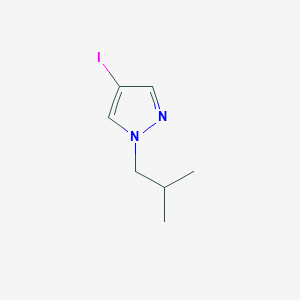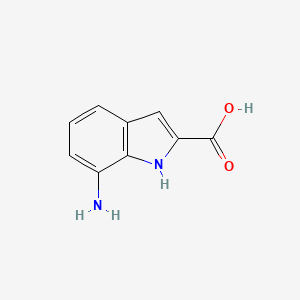![molecular formula C5H11NO B1593053 [1-(Aminomethyl)cyclopropyl]methanol CAS No. 45434-02-4](/img/structure/B1593053.png)
[1-(Aminomethyl)cyclopropyl]methanol
説明
“[1-(Aminomethyl)cyclopropyl]methanol” is a chemical compound with the molecular formula C5H11NO . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “[1-(Aminomethyl)cyclopropyl]methanol” can be represented by the SMILES stringNCC1(CO)CC1 . The InChI string is 1S/C5H11NO/c6-3-5(4-7)1-2-5/h7H,1-4,6H2 . The molecular weight of this compound is 101.15 . Physical And Chemical Properties Analysis
“[1-(Aminomethyl)cyclopropyl]methanol” appears as a liquid . It has a boiling point of 171.746 °C at 760 mmHg . The theoretical density of this compound is 1.065 g/cm^3 . The flash point is 57.67 °C . The refractive index is 1.506 .科学的研究の応用
Cyclopropyl Carbocyclic Nucleosides Synthesis
- Application : Synthesis of novel cyclopropyl carbocyclic nucleosides, which are important for their potential biological activity. The study describes efficient routes for synthesizing these nucleosides from a methanohomoserine derivative (Rifé & Ortuño, 1999).
Rearrangements of Cyclopropyl Epoxides
- Application : Investigation of the rearrangements of cyclopropyl epoxides, which are significant for understanding the reactivity and potential applications of these compounds in organic synthesis (Donnelly & Hoey, 1975).
Synthesis of Enantiomerically Pure Amino Acids
- Application : Concise synthesis of enantiomerically pure amino acids, showcasing the importance of cyclopropyl compounds in the preparation of complex organic molecules (Altamore et al., 2013).
Methanol in Lipid Dynamics
- Application : Study on the impact of methanol on lipid dynamics, highlighting the broader implications of simple alcohols like methanol in biological systems (Nguyen et al., 2019).
Direct N-Monomethylation Using Methanol
- Application : Demonstrates the use of methanol as a methylating agent for the direct N-monomethylation of aromatic primary amines, an important reaction in organic synthesis (Li et al., 2012).
Cyclopropylmethyl Cations Behavior
- Application : Examining the behavior of cyclopropylmethyl cations, which are key intermediates in many organic reactions (Honda et al., 2009).
Acid-Induced Reactions of Cyclopropyl Compounds
- Application : Studying acid-induced reactions of cyclopropyl compounds, which is crucial for understanding their reactivity in various chemical environments (Horspool & Thomson, 1977).
Brønsted Acid-Catalyzed Hydroxylation
- Application : Describes a method for preparing halohydrofurans via Brønsted acid-catalyzed hydroxylation/halocyclization of cyclopropyl methanols, highlighting the versatility of cyclopropyl compounds in synthesizing complex molecules (Mothe et al., 2011).
Radical Cations Reactivity Study
- Application : Investigating the reactivity of radical cations generated from cyclopropyl compounds, which is significant in the study of radical chemistry and its applications in organic synthesis (Bietti et al., 2006).
Microwave Spectroscopy of Cyclopropyl Compounds
- Application : Utilizing microwave spectroscopy to study the intramolecular hydrogen bonding in cyclopropyl compounds, contributing to our understanding of molecular structure and interactions (Møllendal et al., 2004).
Catalysis in Huisgen Cycloadditions
- Application : Developing a catalyst based on the tris(triazolyl)methanol-Cu(I) structure for Huisgen 1,3-dipolar cycloadditions, showcasing the role of cyclopropyl derivatives in enhancing catalytic processes (Ozcubukcu et al., 2009).
Interaction of Hexacyanocyclopropane with Nucleophiles
- Application : Studying the interaction of hexacyanocyclopropane with nucleophiles, which is important for understanding the reactivity of cyclopropane derivatives in various chemical environments (Nasakin et al., 1994).
Methanol Dehydrogenase Inhibition Mechanism
- Application : Elucidating the mechanism of inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors, important for understanding enzyme inhibition and interaction with cyclopropyl compounds (Frank et al., 1989).
Safety And Hazards
特性
IUPAC Name |
[1-(aminomethyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-3-5(4-7)1-2-5/h7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBPXPGXDDKAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625272 | |
| Record name | [1-(Aminomethyl)cyclopropyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Aminomethyl)cyclopropyl]methanol | |
CAS RN |
45434-02-4 | |
| Record name | [1-(Aminomethyl)cyclopropyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(Aminomethyl)cyclopropyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




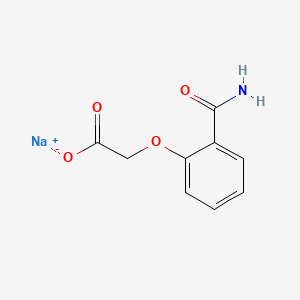
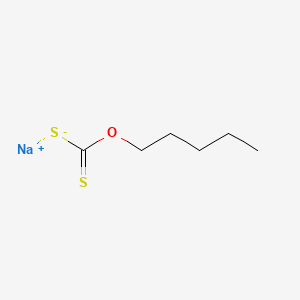
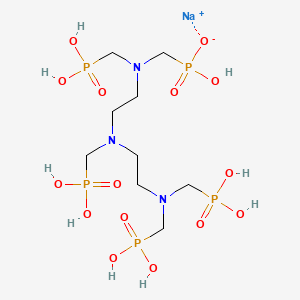
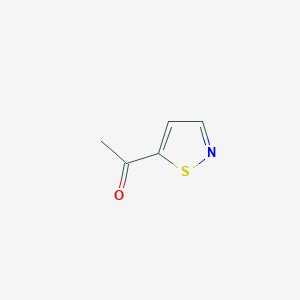
![Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1592977.png)
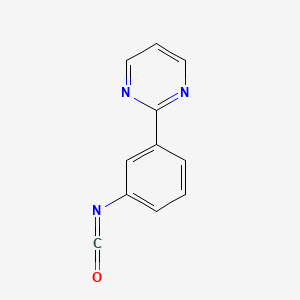
![3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1592980.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1592982.png)
